3-Ethynyl-1,1-dimethoxycyclobutane

Description

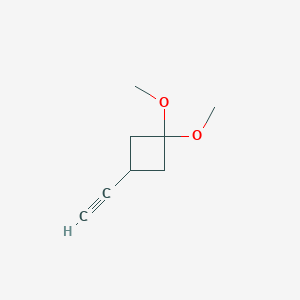

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-1,1-dimethoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-7-5-8(6-7,9-2)10-3/h1,7H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRJMOLVGHCUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Ethynyl 1,1 Dimethoxycyclobutane

Reactions Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of addition, coupling, and redox reactions.

Addition Reactions

The ethynyl group readily undergoes addition reactions where the triple bond is converted to a double or single bond.

Hydration: In the presence of a mercury catalyst and aqueous acid, the hydration of the terminal alkyne is expected to follow Markovnikov's rule, leading to the formation of a methyl ketone. The initial enol intermediate would tautomerize to the more stable ketone.

Halogenation: The addition of halogens such as chlorine or bromine across the triple bond can proceed in a stepwise manner. The addition of one equivalent of a halogen would yield a dihaloalkene, while the addition of a second equivalent would result in a tetrahaloalkane. The stereochemistry of the initial addition is typically trans.

Hydroboration-Oxidation: This two-step reaction sequence offers a complementary regioselectivity to hydration. The hydroboration of the terminal alkyne with a sterically hindered borane (B79455) reagent like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic medium, is expected to yield the corresponding aldehyde. This anti-Markovnikov addition places the hydroxyl group on the terminal carbon of the initial enol, which then tautomerizes to the aldehyde.

| Addition Reaction | Reagents | Expected Major Product |

| Hydration | H₂SO₄, H₂O, HgSO₄ | 3-(2-Oxopropyl)-1,1-dimethoxycyclobutane |

| Bromination (1 eq.) | Br₂ | 3-(1,2-Dibromoethenyl)-1,1-dimethoxycyclobutane |

| Hydroboration-Oxidation | 1. 9-BBN 2. H₂O₂, NaOH | 2-(1,1-Dimethoxycyclobutan-3-yl)acetaldehyde |

Table 1: Representative Addition Reactions of the Ethynyl Group. The products shown are based on established principles of alkyne reactivity.

Cross-Coupling Reactions

The terminal C-H bond of the ethynyl group is acidic enough to participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.org This reaction would allow for the direct connection of the 3-(1,1-dimethoxycyclobutanyl)ethynyl moiety to various aromatic or vinylic systems. wikipedia.org

Heck Coupling: While the classic Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, variations exist for the use of terminal alkynes. beilstein-journals.org This would lead to the formation of substituted enynes.

Suzuki-Miyaura Coupling (with alkyne variants): The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organohalide. nih.gov For the involvement of the ethynyl group of 3-ethynyl-1,1-dimethoxycyclobutane, it would first need to be converted into a suitable organoboron derivative, such as an alkynylboronate ester. This derivative could then be coupled with various aryl or vinyl halides.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

| Sonogashira | Aryl Iodide (Ar-I) | Pd(PPh₃)₄, CuI, Et₃N | Ar-C≡C-(cyclobutane ring) |

| Heck (alkyne variant) | Vinyl Bromide (R-CH=CH-Br) | Pd(OAc)₂, PPh₃, Base | R-CH=CH-C≡C-(cyclobutane ring) |

| Suzuki-Miyaura | Aryl Bromide (Ar-Br) | Pd(dppf)Cl₂, Base (after conversion of alkyne to boronate ester) | Ar-C≡C-(cyclobutane ring) |

Table 2: Representative Cross-Coupling Reactions of the Ethynyl Group. The product structures are generalized to show the newly formed bond.

Cycloaddition Reactions

The ethynyl group can participate as a two-carbon component in various cycloaddition reactions to form new ring systems.

Click Chemistry (Huisgen 1,3-Dipolar Cycloaddition): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of click chemistry. medchem101.comnih.gov The reaction of this compound with an organic azide (B81097) would result in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov Ruthenium-catalyzed versions can lead to the 1,5-disubstituted regioisomer. nih.gov

[2+2+2] Cycloadditions: This type of reaction, often catalyzed by transition metals like cobalt or rhodium, involves the combination of three alkyne units to form a benzene (B151609) ring. This compound could be co-cyclotrimerized with other alkynes to produce highly substituted aromatic compounds bearing the cyclobutane (B1203170) moiety.

| Cycloaddition Reaction | Reactant | Catalyst (Typical) | Resulting Heterocycle/Carbocycle |

| Click Chemistry (CuAAC) | Organic Azide (R-N₃) | CuSO₄, Sodium Ascorbate | 1,4-Disubstituted 1,2,3-Triazole |

| [2+2+2] Cycloaddition | 2 equivalents of another alkyne | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Substituted Benzene |

Table 3: Representative Cycloaddition Reactions of the Ethynyl Group.

Oxidation and Reduction of the Alkyne

The reactivity of the ethynyl group also extends to oxidation and reduction reactions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or ozone, can cleave the triple bond, leading to the formation of a carboxylic acid at the internal alkyne carbon.

Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) would yield the corresponding cis-alkene, 3-ethenyl-1,1-dimethoxycyclobutane. Complete reduction to the alkane, 3-ethyl-1,1-dimethoxycyclobutane, can be achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov

Reactions Involving the Dimethoxyacetal Moiety

The 1,1-dimethoxycyclobutane (B2475227) portion of the molecule functions as a protected form of a ketone.

Transacetalation Reactions

Transacetalation is a chemical reaction where an existing acetal (B89532) or ketal is transformed into a different acetal or ketal by reacting it with an alcohol, typically in the presence of an acid catalyst. For this compound, this would involve the exchange of the two methoxy (B1213986) groups for other alkoxy groups.

There is no specific literature detailing the transacetalation of this compound. However, the general mechanism for acetal exchange is well-established. The process is initiated by protonation of one of the methoxy oxygen atoms by an acid catalyst, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. This cation is then attacked by the new alcohol molecule. A subsequent deprotonation and a repeat of the sequence for the second methoxy group leads to the new acetal. The reaction is an equilibrium process, and the outcome can be controlled by using the new alcohol as the solvent or by removing the displaced alcohol (methanol) as it forms.

Table 1: Expected Transacetalation Reaction of this compound

| Reactant | Reagent/Catalyst | Expected Product |

|---|---|---|

| This compound | Ethylene glycol, H⁺ (e.g., TsOH) | 2-(3-Ethynylcyclobutyl)-1,3-dioxolane |

Note: The products in this table are predicted based on general chemical principles of transacetalation and have not been experimentally verified in published literature for this specific compound.

Stability of the Acetal under Various Reaction Conditions (Acidic, Basic, Nucleophilic)

The stability of the 1,1-dimethoxycyclobutane moiety is crucial for its use as a protecting group in multi-step syntheses.

Acidic Conditions : Acetals, including 1,1-dimethoxycyclobutane, are known to be unstable under acidic conditions. The presence of even catalytic amounts of acid can lead to hydrolysis, cleaving the acetal to reveal the parent ketone, in this case, 3-ethynylcyclobutanone. A computational study on a related cyclobutane-fused lactone polymer confirmed that acid-catalyzed hydrolysis (an AAC2 mechanism, involving protonation followed by nucleophilic attack of water) is a viable degradation pathway. mdpi.com This susceptibility to acid-catalyzed cleavage is a fundamental characteristic of acetal protecting groups.

Basic Conditions : The acetal functional group is generally stable under basic and nucleophilic conditions. It does not react with bases such as hydroxides or alkoxides, nor with common nucleophiles like organometallics (e.g., Grignard or organolithium reagents), hydrides, or cyanides. This stability is a key reason for their widespread use as protecting groups for ketones and aldehydes during reactions involving such reagents. A study on a cyclobutane-fused lactone polymer highlighted the stability of the cyclobutane ring itself during hydrolysis of an adjacent ester group under alkaline conditions. mdpi.com

Nucleophilic Conditions : As mentioned, the acetal is robust towards most nucleophiles. This allows for selective reactions to occur at other parts of the molecule, such as the terminal alkyne in this compound, without affecting the protected ketone.

Reactions Involving the Cyclobutane Ring

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which can be a driving force for various chemical transformations.

Ring-Opening Reactions of the Cyclobutane Core

Specific studies on the thermal or photochemical ring-opening of this compound have not been reported. In general, the thermal ring-opening of a saturated cyclobutane ring to form a linear alkene is a high-energy process and does not occur readily. researchgate.net This contrasts with cyclobutenes, which undergo facile electrocyclic ring-opening to form conjugated dienes under thermal or photochemical conditions. researchgate.netchemspider.com

Photochemical reactions involving cyclobutanes often require specific functional groups to absorb light and initiate a reaction. While the ethynyl group has a π-system, direct photochemical ring-opening of the cyclobutane core would be an unconventional reaction pathway. More common are photochemical [2+2] cycloadditions or ring-opening reactions of bicyclobutanes. researchgate.netnih.gov

Transition metal-catalyzed activation and ring-opening of cyclobutanes is an area of active research, though no examples specifically involving this compound are available. The high strain energy of the ring can be harnessed in these reactions. researchgate.net Research has shown that metal catalysts can mediate the cleavage of C-C bonds in cyclobutanones to prevent competing decarbonylation reactions, leading to ring-opened products or coupled systems. Similarly, highly strained systems like bicyclo[1.1.0]butanes (BCBs) are known to undergo ring-opening with transition metal catalysts. It is plausible that under specific catalytic conditions, the C-C bonds of the this compound ring could be activated, leading to ring-opened products.

Ring-Expansion and Ring-Contraction Reactions

Ring-expansion and ring-contraction reactions provide pathways from cyclobutanes to other ring systems, such as cyclopentanes or cyclopropanes.

Ring-Expansion : Research on related ethynyl cyclobutanols has demonstrated that they can undergo a silver-catalyzed ring-expansion to yield cyclopentanone (B42830) derivatives. This type of reaction often proceeds through a radical mechanism initiated by the metal catalyst. Another common strategy for ring expansion involves a pinacol-type rearrangement, which could potentially be applied to derivatives of this compound.

Ring-Contraction : Ring-contraction reactions can convert a cyclobutane into a cyclopropane (B1198618) derivative. These transformations are less common than expansions but can be achieved through specific rearrangements, such as the Favorskii rearrangement in α-halocyclobutanones or through photochemically or thermally induced extrusion of a group. For example, a tandem Wittig reaction-ring contraction has been reported for α-hydroxycyclobutanones to produce cyclopropanecarbaldehydes. Applying such a strategy to this compound would first require conversion to a suitable precursor, such as an α-hydroxy or α-haloketone, by deprotecting and functionalizing the ketone.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methanol |

| Ethylene glycol |

| 2-(3-Ethynylcyclobutyl)-1,3-dioxolane |

| Propan-2-ol |

| 3-Ethynyl-1,1-diisopropoxycyclobutane |

| 3-Ethynylcyclobutanone |

| Cyclopentanone |

| Cyclopropane |

| α-Halocyclobutanone |

| α-Hydroxycyclobutanone |

Diastereoselective and Enantioselective Transformations

While specific studies on the diastereoselective and enantioselective reactions of this compound are not extensively documented, the principles of stereocontrol in reactions involving substituted cyclobutanes and alkynes can be applied to predict its behavior. The facial selectivity of reactions at the alkyne and the stereochemical outcome of transformations involving the cyclobutane ring are of primary interest.

Diastereoselectivity in reactions such as additions to the ethynyl group or substitutions on the cyclobutane ring would be influenced by the steric bulk of the 1,1-dimethoxy group. For instance, in a hydrogenation or hydroboration-oxidation of the alkyne, the approach of the reagent would likely be directed to the face of the molecule opposite to the gem-dimethoxy group, leading to the formation of a diastereomer with a specific relative configuration.

In the context of related cyclobutane systems, diastereoselectivity is often achieved by leveraging existing stereocenters or by substrate control. For example, in the functionalization of other substituted cyclobutanes, the incoming group's orientation is dictated by the steric and electronic nature of the substituents already present on the ring.

Enantioselective transformations would necessitate the use of chiral catalysts or reagents to differentiate between the two enantiotopic faces of the alkyne or to effect a kinetic resolution. Metal-catalyzed asymmetric hydrogenations or additions to the alkyne are plausible routes to enantiomerically enriched products. For instance, the use of a chiral rhodium or ruthenium catalyst for the reduction of the ethynyl group could, in principle, yield a single enantiomer of the corresponding ethyl or vinyl derivative.

The following table outlines potential stereoselective transformations and the expected controlling factors for this compound, based on established principles in asymmetric synthesis.

| Transformation | Reagent/Catalyst | Controlling Factor | Expected Outcome |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complex | Chiral ligand | Enantioenriched 3-ethyl- or 3-vinyl-1,1-dimethoxycyclobutane |

| Diastereoselective Hydroboration | Borane reagent followed by oxidation | Steric hindrance from the 1,1-dimethoxy group | Diastereomerically enriched alcohol |

| Chiral Lewis Acid Catalyzed Cycloaddition | Chiral Lewis Acid (e.g., Boron or Titanium based) | Coordination to the alkyne and chiral environment | Enantioenriched cycloadducts |

Synergistic Reactivity of Multiple Functional Groups within this compound

The concurrent presence of the ethynyl, dimethoxycyclobutane, and ketal functionalities allows for complex, multi-step reaction sequences where the reactivity of one group influences the transformation of another. This synergistic reactivity is key to the utility of this compound as a building block in organic synthesis.

Chemoselectivity Challenges and Strategies

A primary challenge in the chemical manipulation of this compound is achieving chemoselectivity. The terminal alkyne is susceptible to reaction with a wide range of reagents, including acids, bases, organometallics, and transition metal catalysts. The ketal, while generally stable, can be hydrolyzed under acidic conditions to reveal the corresponding ketone. The cyclobutane ring itself can undergo ring-opening or rearrangement under certain catalytic conditions, particularly with transition metals.

Strategies to address these chemoselectivity challenges involve careful selection of reaction conditions and protecting groups. For instance, to selectively react at the alkyne without affecting the ketal, acidic conditions must be avoided. Conversely, to deprotect the ketone without reacting the alkyne, neutral or basic conditions for ketal hydrolysis would be required, though this is often challenging. The use of organometallic reagents that are specific for the activation of the C-H bond of the terminal alkyne (e.g., copper or silver acetylides) can ensure that the reaction occurs exclusively at this site.

The following table summarizes the potential reactivity of each functional group and strategies for achieving selective transformations.

| Functional Group | Potential Reactions | Conditions for Selective Reaction |

| Ethynyl | Deprotonation, Sonogashira coupling, Click chemistry, Hydration, Hydrogenation | Use of mild bases for deprotonation; Pd/Cu catalysis for coupling; neutral pH for other transformations. |

| 1,1-Dimethoxy (Ketal) | Hydrolysis to ketone | Strictly non-acidic conditions to preserve the ketal. |

| Cyclobutane Ring | Ring-opening, Rearrangement | Avoidance of certain transition metal catalysts (e.g., Rh, Pd) known to promote C-C bond activation. |

Cascade and Tandem Reactions

The structure of this compound is well-suited for the initiation of cascade or tandem reactions, where a single reaction event triggers a series of subsequent intramolecular transformations. These reaction sequences can rapidly build molecular complexity from a relatively simple starting material.

A plausible cascade reaction could be initiated by the reaction of the ethynyl group. For example, a transition metal-catalyzed reaction, such as a Pauson-Khand reaction with carbon monoxide and an alkene, could lead to the formation of a cyclopentenone fused to the cyclobutane ring. Subsequent acid-catalyzed hydrolysis of the ketal and potential rearrangement of the strained cyclobutane system could then lead to more complex polycyclic structures.

Another potential tandem sequence could involve an initial Sonogashira coupling of the alkyne with an aryl halide that also contains a nucleophilic group. Following the coupling, an intramolecular reaction between the nucleophile and the cyclobutane ring (perhaps after conversion of the ketal to a ketone) could form a new heterocyclic ring system.

While specific examples of cascade reactions starting from this compound are not prevalent in the literature, the principles of tandem reaction design suggest its significant potential in this area. The strategic unmasking of the ketone from the ketal at a specific point in a reaction sequence could be a key step in triggering further intramolecular events.

Applications and Potential Research Avenues of 3 Ethynyl 1,1 Dimethoxycyclobutane

As a Building Block in Complex Molecule Synthesis

The unique combination of functional groups in 3-Ethynyl-1,1-dimethoxycyclobutane positions it as a valuable building block for the synthesis of more complex molecular architectures. Its utility stems from the ability to selectively unmask and react its functional groups, providing a modular approach to constructing diverse chemical scaffolds.

Precursor for Diversified Cyclobutane (B1203170) Scaffolds

The cyclobutane motif is a key structural feature in numerous biologically active compounds and natural products. The inherent ring strain of the four-membered ring can be harnessed to drive various chemical transformations, allowing for the construction of intricate molecular frameworks. This compound can serve as a starting material for a variety of substituted cyclobutanes. The ethynyl (B1212043) group can undergo a plethora of reactions, including click chemistry, Sonogashira coupling, and reduction to introduce further complexity. The dimethoxy acetal (B89532) can be hydrolyzed to reveal a ketone, which can then be subjected to nucleophilic additions, reductions, or converted to other functional groups. This dual functionality allows for a stepwise and controlled elaboration of the cyclobutane core.

Introduction of Ethynyl and Carbonyl (masked as acetal) Functionalities

In multi-step organic synthesis, the ability to introduce specific functional groups at desired stages is paramount. This compound offers a convenient way to incorporate both an ethynyl group and a masked carbonyl group into a molecule. The acetal acts as a protecting group for the ketone, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. This is particularly useful in syntheses where the ketone functionality is required at a later stage. The ethynyl group is a versatile handle for a wide range of transformations, including carbon-carbon bond formations and the introduction of heterocyclic rings.

Role in Strained Hydrocarbon Chemistry

The field of strained hydrocarbon chemistry investigates the unique reactivity and properties of molecules containing small, strained rings. The cyclobutane ring in this compound possesses significant ring strain, which influences its chemical behavior.

Studies on Ring Strain and Reactivity

The reactivity of cyclobutanes is largely dictated by the relief of ring strain. wikipedia.orgmasterorganicchemistry.com The internal bond angles in a cyclobutane ring are approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. masterorganicchemistry.com This strain, a combination of angle and torsional strain, makes the C-C bonds in the ring susceptible to cleavage under various conditions, such as thermal, photochemical, or transition-metal-catalyzed reactions. Studying the reactivity of this compound would provide insights into how the electronic properties of the ethynyl and dimethoxyacetal groups influence the stability and reactivity of the cyclobutane ring.

| Cycloalkane | Total Strain Energy (kcal/mol) |

| Cyclopropane (B1198618) | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0.1 |

| Data on the ring strain of common cycloalkanes. |

Exploration of Novel Reaction Pathways

The presence of both a strained ring and a reactive alkyne opens up possibilities for novel reaction pathways. For instance, intramolecular reactions between the ethynyl group and the cyclobutane ring could be triggered by various reagents or conditions, leading to the formation of unique bicyclic or ring-expanded products. The proximity of these two reactive moieties could facilitate transformations that are not possible with their acyclic or unstrained counterparts. Research in this area could lead to the discovery of new synthetic methodologies for accessing complex molecular architectures.

Potential in Materials Science and Polymer Chemistry

The unique structural and electronic properties of this compound also suggest its potential as a monomer or cross-linking agent in the development of new materials and polymers.

The ethynyl group is a well-known functional group for polymerization reactions, including those that form conjugated polymers with interesting electronic and optical properties. The rigid and strained cyclobutane unit, when incorporated into a polymer backbone, could impart unique conformational constraints and potentially lead to materials with novel thermal or mechanical properties. For example, the ring strain could be harnessed to create polymers that respond to mechanical stress or other stimuli. While the direct polymerization of this compound has not been reported, the broader field of cyclobutane-containing polymers is an active area of research. nih.gov The development of polymers derived from this monomer could lead to new materials with applications in areas such as electronics, coatings, and advanced composites. Further research is needed to explore the polymerization behavior of this compound and to characterize the properties of the resulting materials.

Monomer for Novel Polyalkynes or Cyclobutane-Containing Polymers

The presence of the ethynyl group in this compound makes it a prime candidate for the synthesis of novel polyalkynes. Polyalkynes are a class of polymers characterized by a backbone of alternating single and triple carbon-carbon bonds, which can impart properties like rigidity and high conductivity. wikipedia.org The polymerization of this monomer could lead to polymers with cyclobutane rings as pendant groups.

Furthermore, the cyclobutane moiety itself can be incorporated into the polymer backbone. The [2+2] photopolymerization of diolefinic monomers is a common method for creating polymers containing cyclobutane rings. nih.gov While this compound is not a diolefin, its functional groups could be modified to create monomers suitable for such polymerizations. The resulting cyclobutane-containing polymers are of interest for developing sustainable materials. nih.gov The synthesis of linear polymers containing cyclobutane can be achieved with high molecular weight (up to 140 kDa) and good solubility. nih.gov

Influence of Strained Ring Systems on Material Properties

The cyclobutane ring in this compound is a strained system. Ring strain arises from the deviation of bond angles from their ideal values, leading to increased energy. wikipedia.org In cyclobutane, the internal angles are significantly smaller than the ideal 109.5° for sp³ hybridized carbon atoms. wikipedia.org This inherent strain energy can be harnessed to influence the properties of materials.

Polymers incorporating cyclobutane units can exhibit unique mechanical and thermal properties. For instance, cyclobutane mechanophores can be integrated into polymers to create stress-responsive materials. lifechemicals.comduke.edu Under mechanical force, the strained cyclobutane ring can undergo a [2+2] cycloreversion, leading to changes in the polymer's structure and properties. duke.edu This characteristic is being explored for creating materials that can respond to damage or other external stimuli. The strain in the polymer backbone can also affect its thermal stability and degradation profile. chemrxiv.org The tensile strength and stiffness of polymers have been observed to increase with higher strain rates, while fracture strain decreases. researchgate.net

| Cycloalkane | Ring Size | Strain Energy (kcal/mol) | Bond Angle (°C) |

|---|---|---|---|

| Cyclopropane | 3 | 27.5 | 60 |

| Cyclobutane | 4 | 26.3 | ~88 (puckered) |

| Cyclopentane | 5 | 6.2 | ~105 (envelope) |

| Cyclohexane | 6 | 0 | 109.5 (chair) |

Exploration in Medicinal Chemistry (as a scaffold or precursor)

The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance the properties of drug candidates. nih.govnih.govru.nlexlibrisgroup.com Its rigid, three-dimensional structure offers unique advantages in drug design. nih.gov

Bioisosteric Replacements with Cyclobutanes

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. chem-space.com The cyclobutane ring is an effective bioisostere for various functional groups. For example, it can replace gem-dimethyl groups or serve as a non-planar, saturated replacement for aromatic rings like benzene (B151609), which can improve properties such as solubility and metabolic stability. chem-space.comthieme-connect.com Introducing a cyclobutane scaffold can also conformationally lock a molecule into its most active form. ru.nl The unique puckered structure and longer C-C bonds of cyclobutane contribute to its utility as a bioisostere. nih.govnih.govru.nlexlibrisgroup.com This strategy can lead to the development of new, patentable molecules with improved bioactivity. chem-space.comrsc.org

Synthesis of Spirocyclic Systems with Biological Relevance

Spirocycles, which contain two rings connected by a single common atom, are important structural motifs in many biologically active compounds. The structure of this compound makes it a valuable precursor for synthesizing spirocyclic systems. The dimethoxy acetal can be hydrolyzed to reveal a ketone, which can then undergo reactions to form a spirocyclic junction. The ethynyl group provides another reactive site for further functionalization.

The synthesis of spirocyclic cyclobutanes is an area of active research, with strategies including intramolecular reactions and cycloadditions. nih.gov For instance, novel spirocyclic pyrrolidines have been synthesized using a Dieckmann condensation as a key step. researchgate.net The creation of complex, fused tetracyclic scaffolds containing a cyclobutane ring has been achieved through visible-light photocatalysis, highlighting modern synthetic approaches to these structures. acs.org Such spirocyclic frameworks are valuable building blocks for drug discovery programs. nih.govresearchgate.net

Computational and Theoretical Studies

Computational chemistry provides powerful tools for understanding the properties and reactivity of molecules like this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are used to predict the three-dimensional structure and flexibility of molecules. For cyclobutane derivatives, these studies are crucial for understanding their puckered conformation and the spatial arrangement of substituents. This information is vital in drug design for predicting how a molecule will interact with a biological target. nih.gov

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry offers powerful tools for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a novel compound like this compound, computational methods would be indispensable in predicting and understanding its chemical behavior.

Density Functional Theory (DFT) is a predominant method for such investigations, enabling the calculation of molecular structures, energies, and properties. researchgate.netresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies. This information is crucial for determining the feasibility and kinetics of a proposed reaction pathway.

For instance, in the study of cycloaddition reactions, such as those involving nitrilimines, DFT calculations have been used to distinguish between concerted and stepwise mechanisms. researchgate.net These studies examine the frontier molecular orbitals (HOMO and LUMO) to understand the electronic interactions that govern the reaction. researchgate.net A similar approach could be applied to predict the behavior of the ethynyl group in this compound in cycloaddition reactions.

Furthermore, computational models can incorporate solvent effects, which are critical for accurately predicting reaction outcomes in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the influence of the solvent on the reaction energetics. escholarship.org

A hypothetical computational study on the acid-catalyzed hydrolysis of the dimethoxyacetal group in this compound could be performed. The study would aim to elucidate the reaction mechanism and determine the rate-determining step. The general steps in such a study are outlined in the table below.

| Computational Study Step | Description | Expected Outcome |

| 1. Geometry Optimization | The three-dimensional structures of the reactant, intermediates, transition states, and products are optimized to find the lowest energy conformations. | Optimized geometries of all species involved in the reaction pathway. |

| 2. Frequency Calculation | Vibrational frequencies are calculated to confirm that optimized structures correspond to energy minima (reactants, intermediates, products) or saddle points (transition states) and to obtain zero-point vibrational energies and thermal corrections. | Characterization of stationary points and thermodynamic data (enthalpy, entropy, and Gibbs free energy). |

| 3. Transition State Search | Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) are used to locate the transition state structure connecting reactants and products. | The geometry of the transition state and the imaginary frequency corresponding to the reaction coordinate. |

| 4. Intrinsic Reaction Coordinate (IRC) Calculation | The IRC path is calculated to verify that the identified transition state connects the desired reactant and product. | Confirmation of the reaction pathway. |

| 5. Solvation Modeling | The effect of a solvent on the energies of all species is calculated using a continuum solvation model. | More accurate prediction of reaction energetics in a specific solvent. |

Prediction of Novel Reactivity and Transformations

Computational chemistry is not only a tool for explaining known reactions but also a powerful engine for predicting new ones. By analyzing the electronic structure and properties of a molecule like this compound, it is possible to hypothesize its reactivity under various conditions.

The presence of the strained cyclobutane ring, the electron-rich ethynyl group, and the acid-sensitive dimethoxyacetal functionality suggests a rich and varied chemical reactivity. Computational methods can be employed to explore potential transformations that leverage these structural features.

One area of prediction could be in the realm of transition-metal-catalyzed reactions. The ethynyl group is a versatile handle for a wide range of transformations, including cross-coupling reactions, cyclizations, and metathesis. Computational screening of different catalysts and reaction conditions could identify promising avenues for elaborating the molecular scaffold of this compound.

For example, a computational study could investigate the feasibility of a gold-catalyzed intramolecular cyclization. Such a reaction might proceed through the activation of the alkyne by the gold catalyst, followed by nucleophilic attack from one of the methoxy (B1213986) groups or a derivative thereof. The predicted activation barriers for different pathways would guide experimental efforts.

The following table outlines some hypothetical novel transformations of this compound that could be investigated using computational methods.

| Proposed Transformation | Key Reactive Site(s) | Potential Catalyst/Reagent | Computational Method for Prediction |

| Ring-Opening Metathesis Polymerization (ROMP) | Cyclobutane ring | Grubbs catalyst | DFT calculations to determine the thermodynamics and kinetics of the polymerization. |

| [2+2] Cycloaddition | Ethynyl group | Photochemical conditions or a transition metal catalyst | Ab initio methods to predict the stereochemistry and regioselectivity of the cycloaddition. |

| Sonogashira Coupling | Ethynyl group | Palladium/copper catalyst | DFT to model the catalytic cycle and predict reaction yields. |

| Acetal Exchange | Dimethoxyacetal group | Acid catalyst and a diol | Quantum mechanical calculations to determine the equilibrium constant of the exchange reaction. |

Conclusion and Future Directions

Identification of Underexplored Synthetic Routes and Transformations

Given the lack of published synthetic procedures for 3-Ethynyl-1,1-dimethoxycyclobutane, all potential routes remain theoretically underexplored in the academic literature. General methodologies for the synthesis of substituted cyclobutanes could be adapted. For instance, a plausible but unconfirmed approach could involve the ketalization of a 3-ethynylcyclobutanone precursor. The synthesis of such a precursor might be achieved through [2+2] cycloaddition reactions or the manipulation of other commercially available cyclobutane (B1203170) derivatives.

The transformations of this compound are also an open area for investigation. The ethynyl (B1212043) group is a versatile functional handle for a variety of chemical reactions, including:

Click Chemistry: The terminal alkyne could readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloadditions to form triazoles.

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides could lead to more complex molecular architectures.

Hydration and Hydroamination: The addition of water or amines across the triple bond could yield valuable ketone or enamine intermediates.

Deprotection of the Ketal: The dimethoxy ketal could be hydrolyzed to reveal a cyclobutanone, which could then undergo a range of carbonyl chemistry.

Emerging Applications in Chemical Synthesis and Other Fields

The potential applications of this compound are, at present, speculative but can be inferred from its structural motifs. The rigid cyclobutane core is of interest in medicinal chemistry for creating conformationally restricted analogs of bioactive molecules. The presence of the ethynyl group makes it a valuable building block for the synthesis of more complex molecules through the aforementioned coupling reactions.

Potential areas of application include:

Medicinal Chemistry: As a fragment in the design of novel therapeutic agents. The cyclobutane scaffold can act as a bioisostere for other cyclic or acyclic moieties. nih.govgoogle.com

Materials Science: Incorporation into polymers or other materials, where the rigid cyclobutane unit could impart specific thermal or mechanical properties.

Organic Synthesis: As a versatile intermediate for the construction of complex natural products or other target molecules.

Outlook for Advanced Spectroscopic and Computational Characterization

The full characterization of this compound using advanced spectroscopic and computational methods is a key area for future work. While basic characterization data likely exists in commercial settings, a detailed academic study is warranted.

Spectroscopic Characterization: A thorough analysis would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, and 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the alkyne C≡C and ≡C-H bonds, as well as the C-O bonds of the dimethoxy group.

Mass Spectrometry (MS): To determine the exact mass and fragmentation pattern, confirming the molecular formula.

Computational Characterization: Density Functional Theory (DFT) calculations could provide valuable insights into the molecule's:

Molecular Geometry: Predicting bond lengths, bond angles, and the puckering of the cyclobutane ring.

Vibrational Frequencies: Aiding in the assignment of the experimental IR spectrum.

Electronic Properties: Calculating the HOMO-LUMO gap to understand its reactivity and potential for use in electronic materials.

NMR Chemical Shifts: Theoretical prediction of NMR spectra can aid in the experimental assignments.

Such a combined experimental and computational study would provide a solid foundation for any future research involving this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethynyl-1,1-dimethoxycyclobutane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cycloaddition or ring-strain-driven functionalization. For example, cyclobutane derivatives are often synthesized via [2+2] photocycloaddition under UV light, followed by ethynylation using Sonogashira coupling or alkyne insertion . Key factors include catalyst choice (e.g., Pd/Cu for cross-coupling), solvent polarity (THF or DMF for stability), and temperature control to prevent ring-opening. Yield optimization requires monitoring by GC-MS or HPLC, with iterative adjustments to stoichiometry and reaction time.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) is critical:

- ¹H NMR identifies methoxy groups (δ 3.2–3.5 ppm) and cyclobutane protons (δ 1.8–2.5 ppm, split due to ring strain).

- 13C NMR confirms the ethynyl carbon (δ 70–90 ppm) and quaternary carbons.

- IR spectroscopy detects C≡C stretches (~2100 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion accuracy .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability tests involve accelerated degradation studies:

- Thermal stability : Store at –20°C under inert gas (N₂/Ar) to prevent ring-opening or polymerization.

- Light sensitivity : UV-Vis spectroscopy monitors decomposition under ambient vs. dark conditions.

- Humidity control : Karl Fischer titration quantifies moisture uptake, which can hydrolyze methoxy groups. Degradation products are analyzed via TLC or LC-MS .

Advanced Research Questions

Q. How do stereochemical variations in cyclobutane derivatives like this compound affect their reactivity in ring-opening reactions?

- Methodological Answer : Stereoelectronic effects dominate reactivity. For example, cis/trans configurations influence strain distribution. Computational modeling (DFT at the B3LYP/6-31G* level) predicts bond angles and torsional strain, while experimental validation uses X-ray crystallography (as in for analogous structures) to correlate geometry with reactivity. Kinetic studies under acidic/alkaline conditions quantify ring-opening rates, with NMR tracking intermediates .

Q. What strategies resolve contradictions between computational predictions and experimental data for cyclobutane derivative properties?

- Methodological Answer : Discrepancies often arise from solvent effects or neglected transition states. Mitigation steps:

- Solvent correction : Include implicit solvent models (e.g., COSMO-RS) in DFT calculations.

- Dynamic effects : Use ab initio molecular dynamics (AIMD) to simulate reaction pathways.

- Error analysis : Compare experimental (e.g., DSC for thermal stability) and computational results using Bland-Altman plots to identify systematic biases .

Q. How can the ethynyl group in this compound be selectively functionalized for polymer or dendrimer synthesis?

- Methodological Answer : Click chemistry (e.g., CuAAC with azides) is highly selective. Protocol:

- Step 1 : Optimize Cu(I) catalyst concentration (0.1–1 mol%) to avoid side reactions.

- Step 2 : Monitor reaction progress via Raman spectroscopy (C≡C peak disappearance at ~2100 cm⁻¹).

- Step 3 : Purify via size-exclusion chromatography (SEC) to isolate linear vs. branched polymers. MALDI-TOF confirms molecular weight distributions .

Q. What analytical approaches distinguish between competing reaction mechanisms in cyclobutane functionalization?

- Methodological Answer : Isotopic labeling (e.g., deuterated solvents or ¹³C-labeled substrates) combined with kinetic isotope effects (KIE) identifies rate-determining steps. For example, in ethynyl-group oxidation, ¹⁸O labeling in H₂O or O₂ tracks oxygen incorporation into carbonyl products. Transition-state analysis via Eyring plots (ln(k/T) vs. 1/T) differentiates concerted vs. stepwise pathways .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting spectroscopic assignments for cyclobutane derivatives?

- Methodological Answer : Use multi-technique corroboration:

- Overlap resolution : 2D NMR (COSY, HSQC) separates overlapping signals.

- Crystallographic validation : Compare experimental X-ray structures (e.g., ) with DFT-optimized geometries to confirm substituent orientations.

- Machine learning : Train models on existing spectral databases to predict assignments, reducing human bias .

Q. What statistical methods are appropriate for analyzing cyclobutane reaction kinetics with high variability?

- Methodological Answer : Employ Bayesian regression to handle noisy data, incorporating priors for activation energy and pre-exponential factors. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals for rate constants. Outliers are identified via Cook’s distance and re-examined experimentally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.